[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile
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Overview
Description
[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile is an organic compound that features a sulfanyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile typically involves the reaction of 2-amino-5-chlorobenzenethiol with chloroacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chloro group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile can be compared with other similar compounds, such as:
[(2-Amino-5-chlorophenyl)sulfanyl]acetamide: Similar structure but with an amide group instead of a nitrile group.
[(2-Amino-5-chlorophenyl)sulfanyl]ethanol: Contains an alcohol group instead of a nitrile group.
[(2-Amino-5-chlorophenyl)sulfanyl]methane: Lacks the nitrile group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
821806-26-2 |
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Molecular Formula |
C8H7ClN2S |
Molecular Weight |
198.67 g/mol |
IUPAC Name |
2-(2-amino-5-chlorophenyl)sulfanylacetonitrile |
InChI |
InChI=1S/C8H7ClN2S/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,4,11H2 |
InChI Key |
LZQPMQBPKQNTEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)SCC#N)N |
Origin of Product |
United States |
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